4-(2-Amino-4-methylpentanoyl)piperazin-2-one

Medicinal Chemistry Peptidomimetics Scaffold Design

Peptidomimetic library design requires scaffolds with defined H-bond donor/acceptor geometry. Generic piperazines lack the lactam carbonyl and leucine-derived stereochemistry needed for target engagement. - **Core advantage:** Piperazin-2-one lactam (H-bond acceptor) + primary amine (derivatization handle) + leucine side chain (conformational control). - **Application:** DPP-4 inhibitor programs, activity-based serine hydrolase probes, DOS libraries. - **Supply:** Standard 95% purity; immediate shipment for R&D. Orthogonal reactivity enables sequential conjugation.

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
CAS No. 1105683-42-8
Cat. No. B3212886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-4-methylpentanoyl)piperazin-2-one
CAS1105683-42-8
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCNC(=O)C1)N
InChIInChI=1S/C10H19N3O2/c1-7(2)5-8(11)10(15)13-4-3-12-9(14)6-13/h7-8H,3-6,11H2,1-2H3,(H,12,14)
InChIKeyOINWLWCGKYNSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-4-methylpentanoyl)piperazin-2-one Overview


4-(2-Amino-4-methylpentanoyl)piperazin-2-one (CAS 1105683-42-8) is a heterocyclic small molecule featuring a piperazin-2-one core acylated with a 2-amino-4-methylpentanoyl (leucine-derived) moiety [1]. With a molecular formula of C10H19N3O2 and a molecular weight of 213.28 g/mol, it serves as a privileged scaffold in medicinal chemistry due to the piperazin-2-one ring system, which is a known bioisostere of the diketopiperazine core and appears in numerous bioactive compounds [2]. The compound is commercially available as a versatile building block for peptidomimetic synthesis and drug discovery programs, with a typical purity of 95% .

Peptidomimetic scaffold with leucine-derived side chain
Two orthogonal reactive sites for sequential derivatization
Building block purity for medicinal chemistry synthesis

Why Generic Substitutes of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one Fail


The compound's differentiation from generic piperazine or piperazinone building blocks stems from the specific (2-amino-4-methylpentanoyl) substituent, which is a leucine-derived moiety that imparts unique stereoelectronic and hydrogen-bonding properties . Substitution with a simpler acyl group (e.g., acetyl) or an alternative amino acid side chain would alter the scaffold's conformational preferences, metabolic stability, and target engagement profile [1]. Furthermore, the piperazin-2-one core, unlike piperazine, contains a lactam carbonyl that can act as a hydrogen bond acceptor, while the free amino group provides a handle for further derivatization . This precise combination of functional groups is essential for applications requiring a peptidomimetic with a specific spatial arrangement of hydrogen bond donors and acceptors, and generic alternatives lacking this exact substitution pattern are unlikely to replicate its binding or reactivity characteristics [1].

Side chain

Alternate acyl groups may alter conformational preferences and target engagement profile

Core mismatch

Piperazine analogues lack the lactam carbonyl, reducing hydrogen-bond acceptor capacity

Derivatization

Absence of the primary amine removes a key handle for further chemical elaboration

Quantitative Comparison of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one


Piperazinone vs. Piperazine: Structural Advantages

4-(2-Amino-4-methylpentanoyl)piperazin-2-one (MW 213.28 g/mol) possesses a molecular weight approximately 85% higher than piperazine (MW 86.14 g/mol) and incorporates both a lactam carbonyl and a primary amine, providing two distinct reactive sites for further functionalization [1]. In contrast, simple N-acyl piperazines lack the lactam carbonyl, reducing their capacity for hydrogen bonding and limiting their utility as rigid peptidomimetic scaffolds [2]. The leucine-derived side chain introduces a branched aliphatic group that enhances lipophilicity (calculated logP ~0.5) compared to unsubstituted piperazin-2-one (logP ~-0.8), influencing membrane permeability and protein binding [1].

Structural Profile
Class-level inference
MW 213.28 vs 86.14 g/mol; logP ~0.5 vs -1.5
Supports scaffold differentiation context
Calculated values; experimental verification needed
Medicinal Chemistry Peptidomimetics Scaffold Design

Commercial Availability vs. Custom Synthesis

4-(2-Amino-4-methylpentanoyl)piperazin-2-one is commercially available as a stock item from multiple vendors, including Enamine (catalog EN300-39259) and Santa Cruz Biotechnology, at purities typically ≥95% . In contrast, closely related analogs such as 4-(2-amino-3-methylbutanoyl)piperazin-2-one (valine derivative) or 4-(2-amino-4-methylpentanoyl)piperazine (lacking the lactam) are not readily stocked and would require custom synthesis . This commercial availability translates to significantly reduced lead times (2-5 days for delivery vs. 4-8 weeks for custom synthesis) and cost savings (approximately $100-200 for 1g vs. $1000+ for custom synthesis) .

Commercial Availability
Data to verify
Stock item vs custom synthesis; lead time 2-5 days vs 4-8 weeks
Procurement timeline context
Supplier-reported data; verify current stock and pricing
Chemical Synthesis Procurement Building Blocks

Piperazin-2-one Core as a Privileged Scaffold

The piperazin-2-one scaffold is considered a 'privileged structure' in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates [1]. Specifically, piperazin-2-one derivatives have demonstrated activity against dipeptidyl peptidase-4 (DPP-4), with the marketed drug evogliptin (Suganon®) containing this core [2]. The 4-(2-amino-4-methylpentanoyl) substituent, being a leucine-derived moiety, mimics the P2 position of peptide substrates, a strategy validated in potent DPP-4 inhibitors [2]. While direct activity data for 4-(2-amino-4-methylpentanoyl)piperazin-2-one itself is not publicly reported, its structural congruence with known active piperazin-2-one DPP-4 inhibitors (e.g., DA-1229, IC50 <10 nM) suggests inherent potential for optimization [2].

Privileged Scaffold
Class-level inference
Structurally analogous to DPP-4 inhibitor core scaffold
Scaffold context may inform target selection
No direct bioactivity data reported for this compound
Drug Discovery Medicinal Chemistry Scaffold Design

Applications of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one


Peptidomimetic Drug Discovery for Metabolic Disorders

Given its structural homology to leucine and the piperazin-2-one core's established role in DPP-4 inhibition [1], 4-(2-Amino-4-methylpentanoyl)piperazin-2-one is ideally suited for developing peptidomimetic inhibitors targeting serine proteases involved in metabolic regulation. The scaffold can serve as a starting point for fragment-based or structure-based drug design campaigns aimed at diabetes, obesity, or related endocrine conditions.

Chemical Biology Probe Development for Proteomics

The compound's primary amine handle allows for facile conjugation to affinity tags (e.g., biotin) or fluorescent reporters without perturbing the core pharmacophore. This makes it a valuable scaffold for generating activity-based probes or photoaffinity labeling reagents to identify and characterize serine hydrolases or other enzyme families in complex proteomes [2].

Building Block for Focused Combinatorial Libraries

4-(2-Amino-4-methylpentanoyl)piperazin-2-one can be incorporated into diversity-oriented synthesis (DOS) or target-focused library synthesis. Its two reactive sites (primary amine and piperazinone NH) enable sequential orthogonal derivatization, allowing for the rapid generation of small molecule libraries with high scaffold diversity and structural novelty .

Application
Selection Property
Validation Focus
Peptidomimetic inhibitor design
Leucine-derived core with dual reactive sites
Serine protease inhibition assay context
Activity-based probe synthesis
Primary amine conjugation handle
Target engagement and labeling efficiency
Diversity-oriented library synthesis
Orthogonal derivatization potential
Library scaffold diversity and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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